Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative characterized by a strained bridge structure, a hydroxymethyl substituent at position 3, and two fluorine atoms at position 2. Its molecular formula is C₈H₁₀F₂O₃, with a molecular weight of 192.16 g/mol . The compound is synthesized via methodologies involving difluorocarbene insertion or reactions with trifluoromethyltrimethylsilane (CF₃TMS) and sodium iodide (NaI), as observed in structurally related BCP derivatives .
Properties
Molecular Formula |
C8H10F2O3 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O3/c1-13-5(12)7-2-6(3-7,4-11)8(7,9)10/h11H,2-4H2,1H3 |
InChI Key |
QSEAZXWVBOGOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)F)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Industrial production methods often involve large-scale photochemical addition reactions, which allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale .
Chemical Reactions Analysis
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, alkyl iodides, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core while introducing new functional groups, enhancing the compound’s versatility in synthetic chemistry .
Scientific Research Applications
This compound has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for benzene rings, improving the solubility, potency, and metabolic stability of drug candidates . In materials science, it is used as a molecular rod, rotor, and supramolecular linker unit . Additionally, it has applications in the development of liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its unique three-dimensional structure, which allows it to interact with various molecular targets and pathways. The high s-character of its orbitals makes it an electron-withdrawing fragment, which can influence the reactivity and stability of the compound . This property is particularly valuable in drug design, where it can enhance the binding affinity and selectivity of drug candidates .
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to aryl (e.g., o-tolyl, p-tolyl) or halogenated (e.g., bromothiophenyl) analogs. This may improve aqueous solubility but reduce lipid membrane permeability .
- Fluorine atoms at position 2 contribute to electronic withdrawal, increasing metabolic stability and influencing reactivity in further substitutions .
Synthetic Efficiency: Yields for aryl- and heteroaryl-substituted BCPs range from 12–47%, with bromothiophenyl derivatives showing moderate efficiency (36–43%) . The target compound’s synthesis likely faces similar challenges due to the strained BCP core.
Functionalization Potential
- The hydroxymethyl group enables transformations such as oxidation to a carboxylic acid or conjugation via esterification/etherification, offering routes to prodrugs or polymer precursors .
- In contrast, aryl-substituted analogs (e.g., p-tolyl, naphthalen-2-yl) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) due to aromatic C–H bonds .
Stability and Physical Properties
- Crystalline vs. Oily Products : Methyl 2,2-difluoro-3-(p-tolyl)BCP-1-carboxylate forms a crystalline solid , whereas propyl- or phenyl-substituted derivatives are oily , suggesting substituents significantly impact crystallinity and handling.
Biological Activity
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a synthetic compound that belongs to the bicyclo[1.1.1]pentane family. Its unique structure, characterized by difluoromethyl and hydroxymethyl functional groups, imparts significant biological activity and potential applications in medicinal chemistry.
- Molecular Formula : CHFO
- Molecular Weight : Approximately 196.16 g/mol
- Structural Features : The bicyclo[1.1.1]pentane core provides steric hindrance, influencing the compound's reactivity and interactions with biological systems.
The biological activity of this compound can be attributed to its ability to act as a bioisostere for aromatic compounds, particularly in drug design. The difluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets .
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that bicyclo[1.1.1]pentane derivatives exhibit promising anticancer properties by inhibiting key enzymes involved in tumor growth . Specific studies have shown that modifications to the bicyclo structure enhance selectivity towards cancer cell lines.
- Antimicrobial Properties : A study demonstrated that certain bicyclo[1.1.1]pentane derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Other research has explored the neuroprotective effects of difluoro-substituted bicyclo compounds, indicating their potential in treating neurodegenerative diseases .
Synthesis and Modifications
The synthesis of this compound typically involves several advanced synthetic methodologies, including:
- Photochemical Reactions : Recent advancements have highlighted the use of light-enabled reactions for scalable synthesis . These methods allow for efficient construction of the bicyclo core with high yields.
- Radical-Based Approaches : The incorporation of difluoromethyl groups through radical addition reactions has been emphasized as a key step in synthesizing biologically active derivatives .
Comparative Analysis
The following table summarizes the structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | Hydroxymethyl group at position 3 | Lacks difluoromethyl group |
| 2,2-Difluorobicyclo[1.1.0]butanes | Difluoromethyl substitution | Smaller ring system |
| Bicyclo[3.3.0]octane derivatives | Different bicyclic framework | Varied biological activity |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate?
The compound is synthesized via rhodium-catalyzed one-pot reactions starting from α-allyldiazoacetate precursors. Key steps include cyclopropanation using Rh₂(Oct)₄, followed by difluorination with CF₃TMS and NaI. Purification via flash column chromatography yields the product (36–43% yields depending on substituents). Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), FTIR, and HRMS to confirm structure and purity .
Q. How is the hydroxymethyl group functionalized for downstream applications?
The hydroxymethyl group undergoes bromination using Br₂ and PPh₃ in the presence of imidazole to form a bromide intermediate. This intermediate participates in Arbuzov reactions for phosphonate synthesis or Strecker reactions to generate chiral amino acids, enabling diverse derivatization .
Q. What spectroscopic techniques are critical for characterizing this bicyclo[1.1.1]pentane derivative?
¹H NMR resolves bridgehead proton environments, while ¹⁹F NMR confirms difluorination. ¹³C NMR and HRMS validate molecular weight and functional group integrity. FTIR identifies carbonyl (C=O) and hydroxyl (O-H) stretches, ensuring structural fidelity .
Q. Why is bicyclo[1.1.1]pentane (BCP) a valuable scaffold in medicinal chemistry?
BCP’s rigid, three-dimensional geometry mimics phenyl rings while improving metabolic stability and solubility. Its strain-free structure enhances binding selectivity in drug candidates, as demonstrated in bioisostere replacements for aromatic systems .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of substituted BCP derivatives?
Substrate steric effects and competing side reactions (e.g., β-hydride elimination) reduce yields. Optimizing catalyst loading (e.g., Rh₂(Oct)₄ at 0.1 mol%) and using NaI as an additive improve cyclopropanation efficiency. Alternative precursors with electron-withdrawing groups enhance reaction specificity .
Q. How is enantioselective synthesis of chiral BCP derivatives achieved from this compound?
Chiral resolution involves converting the hydroxymethyl group to a bromide, followed by Arbuzov reaction to install phosphonate groups. Strecker synthesis with chiral auxiliaries or enzymatic resolution enables access to enantiopure BCP-α-amino acids, critical for peptidomimetic studies .
Q. What computational tools validate the stereochemical outcomes of BCP derivatives?
Molecular dynamics (MD) simulations and density functional theory (DFT) predict conformational stability and substituent effects. For example, MD studies of analogous BCP-dicarboxylates highlight strain distribution and substituent orientation, guiding synthetic design .
Q. How do contradictory NMR data arise in BCP derivatives, and how are they resolved?
Signal splitting in ¹³C NMR may reflect dynamic conformational exchange. Variable-temperature NMR or isotopic labeling (e.g., ¹³C-enriched substrates) clarifies assignments. For fluorinated derivatives, ¹⁹F-¹H HOESY experiments map spatial fluorine-proton interactions .
Q. What role does this compound play in synthesizing phosphonic acid bioisosteres?
The hydroxymethyl group is converted to phosphonic acid via bromide intermediates, yielding BCP-homoPBGP. These derivatives serve as non-hydrolyzable phosphate mimics in enzyme inhibitors, validated via kinetic assays and X-ray crystallography .
Q. How are mechanistic studies of BCP difluorination conducted?
Isotopic labeling (¹⁸O/²H) and kinetic isotope effect (KIE) experiments probe fluorination pathways. Monitoring intermediates via in situ ¹⁹F NMR reveals CF₃TMS as the fluorine source, with NaI accelerating oxidative addition. Competing radical pathways are excluded via radical-trapping experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
